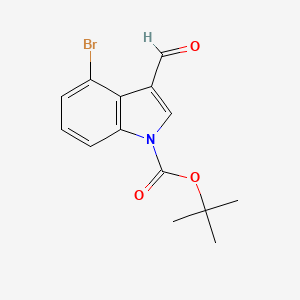

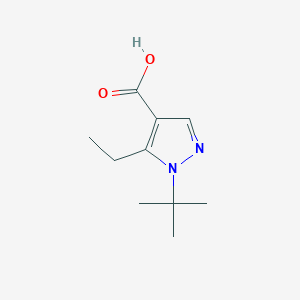

![molecular formula C13H11N3 B1372768 3-[(3-氨基苯基)氨基]苯甲腈 CAS No. 1147094-81-2](/img/structure/B1372768.png)

3-[(3-氨基苯基)氨基]苯甲腈

描述

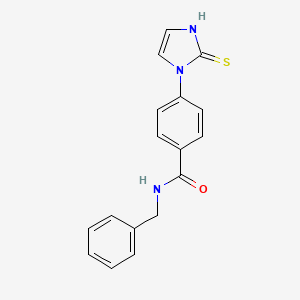

3-[(3-Aminophenyl)amino]benzonitrile is a chemical compound with the molecular formula C13H11N3 . It has a molecular weight of 209.24 g/mol. It is also known as 3-(3-Aminophenyl)benzonitrile hydrochloride .

Molecular Structure Analysis

The molecular structure of 3-[(3-Aminophenyl)amino]benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Physical And Chemical Properties Analysis

3-[(3-Aminophenyl)amino]benzonitrile is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学研究应用

Medicine: Antiviral Research

3-[(3-Aminophenyl)amino]benzonitrile has been explored for its potential in antiviral therapy. Molecular docking studies suggest that compounds with this structure may interact with influenza endonuclease, an enzyme critical for viral replication . This interaction could inhibit the enzyme’s function, providing a pathway for developing new antiviral drugs.

Materials Science: Dielectric Studies

In materials science, this compound’s dielectric properties have been investigated. Dielectric constants at various frequencies and relaxation times are determined to understand how this compound interacts with electric fields . Such studies are essential for developing materials for electronics and photonics.

Environmental Science: Pollutant Interaction

The molecular electrostatic potential (MEP) map of 3-[(3-Aminophenyl)amino]benzonitrile indicates active regions of charge distribution, which can be crucial for understanding interactions with environmental pollutants . This knowledge can aid in designing sensors or materials that can capture or neutralize harmful substances.

Analytical Chemistry: Vibrational Spectroscopy

The compound’s vibrational modes have been characterized using spectroscopic techniques supported by Density Functional Theory calculations . These studies are vital for analytical methods where understanding the vibrational properties can help identify and quantify substances in complex mixtures.

Biochemistry: Protein-Ligand Interactions

Biochemical applications include studying protein-ligand interactions through molecular docking. The compound’s ability to bind with biological macromolecules can shed light on its role in biological systems and its potential therapeutic uses .

Pharmacology: Drug Synthesis

In pharmacology, 3-[(3-Aminophenyl)amino]benzonitrile is used as a precursor in synthesizing various pharmacologically active molecules. Its structure is incorporated into more complex compounds that may exhibit desirable activities such as receptor agonism or antagonism .

Organic Synthesis: Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its bifunctional nature, with both amino and nitrile groups, allows for multiple reaction pathways, enabling the synthesis of a wide range of organic molecules .

作用机制

Target of Action

Similar compounds have been used in the synthesis of highly substituted γ-lactam analogues of a thiazolidinone follicle stimulating hormone receptor agonist

Mode of Action

It has been suggested that the compound undergoes a condensation reaction with 4-isothiocyanato-4-methyl pentane-2-one to give condensed monocyclic pyrimidine derivatives . This indicates that the compound may interact with its targets through the formation of covalent bonds, leading to changes in the targets’ structure and function.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-[(3-Aminophenyl)amino]benzonitrile is currently unavailable . These properties are crucial in determining the bioavailability of the compound and its overall pharmacokinetic profile.

属性

IUPAC Name |

3-(3-aminoanilino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-9-10-3-1-5-12(7-10)16-13-6-2-4-11(15)8-13/h1-8,16H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKKUZMSQNMMBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=CC=CC(=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-Aminophenyl)amino]benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

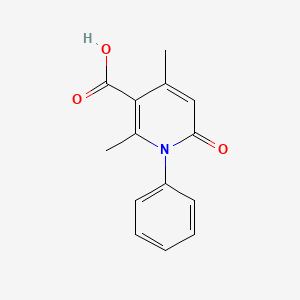

![5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1372688.png)

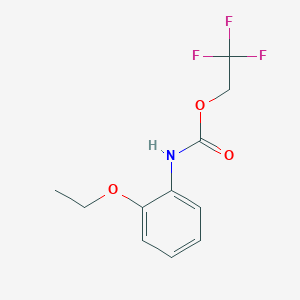

![N-[(4-aminophenyl)methyl]-4-bromobenzamide](/img/structure/B1372691.png)

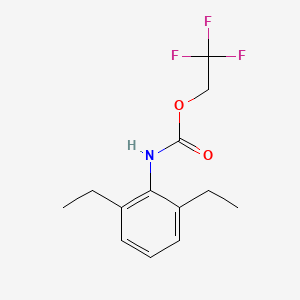

![1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1372694.png)

![5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1372698.png)

![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)